2',3',4',5',6'-Pentamethylacetophenone

Description

Significance of Aryl Ketones in Synthetic Methodologies

Aryl ketones, the parent class to which 2',3',4',5',6'-Pentamethylacetophenone belongs, are foundational building blocks in the synthesis of a multitude of organic molecules. They serve as key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. rsc.org The carbonyl group of an aryl ketone can undergo a variety of transformations, including reduction to alcohols or alkanes, and can be a precursor for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org This versatility makes them indispensable in the construction of complex molecular architectures. Furthermore, aryl ketones are often stable, easy to handle, and can be prepared through robust and well-established synthetic methods.

Unique Stereoelectronic Considerations of Pentamethylphenyl Systems

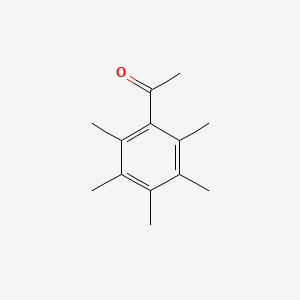

The pentamethylphenyl group imparts a unique set of stereoelectronic properties to a molecule. Stereoelectronic effects are the result of the spatial arrangement of electrons in a molecule and how this geometry affects its reactivity and stability. In the case of this compound, the most significant feature is the presence of two methyl groups at the ortho positions (2' and 6') relative to the acetyl group.

This substitution pattern leads to a phenomenon known as the "ortho effect." wikipedia.orgvedantu.com The steric hindrance caused by the bulky ortho-methyl groups forces the acetyl group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgvedantu.com This disruption of coplanarity has profound consequences for the molecule's electronic structure. The resonance interaction between the carbonyl group's pi system and the aromatic ring's pi system is significantly diminished. quora.com This, in turn, influences the reactivity of both the carbonyl group and the aromatic ring. For instance, the reduced conjugation can affect the carbonyl group's electrophilicity and the susceptibility of the aromatic ring to further substitution.

Historical Context of Research on this compound

The synthesis of acetophenones is historically linked to the development of the Friedel-Crafts acylation reaction in 1877 by Charles Friedel and James Crafts. This reaction allows for the direct attachment of an acyl group to an aromatic ring using a Lewis acid catalyst, such as aluminum chloride. The first industrial synthesis of the parent compound, acetophenone (B1666503), via a Friedel-Crafts reaction was achieved in 1925. rsc.org

Detailed Research Findings

While extensive research focusing solely on this compound is not widespread, its properties can be inferred from studies on related sterically hindered aromatic ketones. The primary research interest in such compounds lies in understanding how extreme steric crowding affects fundamental chemical processes.

The key structural feature, the non-coplanar arrangement of the acetyl group and the pentamethylphenyl ring, has been a subject of conformational analysis in similar systems. rsc.org This twisting, a direct result of the steric repulsion from the ortho-methyl groups, is a defining characteristic that governs its reactivity. For example, nucleophilic attack at the carbonyl carbon is sterically hindered, making it less reactive than acetophenone or less substituted analogues in many standard reactions. Conversely, the electronic nature of the five methyl groups makes the aromatic ring electron-rich, though direct electrophilic aromatic substitution is also sterically hindered.

Below are the compiled physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2040-01-9 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₈O sigmaaldrich.com |

| Molecular Weight | 190.28 g/mol sigmaaldrich.com |

| Melting Point | 84-86 °C sigmaaldrich.com |

| Boiling Point | 311.4 °C at 760 mmHg |

| Density | 0.94 g/cm³ |

| Flash Point | 131 °C |

| Appearance | Solid |

Data sourced from publicly available chemical databases.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetophenone |

| Pentamethylbenzene (B147382) |

| Acetyl chloride |

| Acetic anhydride (B1165640) |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentamethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-7-8(2)10(4)13(12(6)14)11(5)9(7)3/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTYWXDVWGKHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174346 | |

| Record name | 1-(Pentamethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-01-9 | |

| Record name | 1-(2,3,4,5,6-Pentamethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pentamethylphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pentamethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pentamethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 2 ,3 ,4 ,5 ,6 Pentamethylacetophenone and Its Analogs

De Novo Synthesis Approaches to the Pentamethylphenyl Moiety

Constructing the core pentamethylphenyl structure is the initial challenge in the synthesis of the target compound. These methods build the aromatic ring system and then introduce the acetyl group.

Friedel-Crafts Acylation Methodologies for Polymethylbenzenes

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and introducing a keto-functional group to an aromatic ring. chemguide.co.uk The reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). studyraid.comdoubtnut.com

For the synthesis of 2',3',4',5',6'-pentamethylacetophenone, the substrate is pentamethylbenzene (B147382). The reaction proceeds by activating the acylating agent, typically acetyl chloride or acetic anhydride, with the Lewis acid to form a highly electrophilic acylium ion. studyraid.com This electrophile then attacks the electron-rich pentamethylbenzene ring. The high degree of alkyl substitution on the benzene (B151609) ring makes it highly activated towards electrophilic substitution.

The general reaction is as follows: C₆(CH₃)₅H + CH₃COCl --(AlCl₃)--> (CH₃)₅C₆C(O)CH₃ + HCl

Key considerations for this methodology include the need for anhydrous conditions, as moisture deactivates the aluminum chloride catalyst. studyraid.com The catalyst is often required in stoichiometric amounts because it complexes with the product ketone, deactivating it. studyraid.com The reaction mixture is typically heated to drive the reaction to completion. chemguide.co.uk

| Parameter | Condition | Rationale/Reference |

| Substrate | Pentamethylbenzene | The aromatic core for the target molecule. |

| Acylating Agent | Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Provides the acetyl group. doubtnut.com |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid that generates the electrophilic acylium ion. libretexts.org |

| Stoichiometry | Catalyst often used in stoichiometric amounts. | AlCl₃ complexes with the ketone product. studyraid.com |

| Conditions | Anhydrous, often heated (e.g., 60°C). | Prevents catalyst deactivation and ensures reaction completion. chemguide.co.uk |

Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Aryl-Ketone Framework

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives to classical methods like Friedel-Crafts acylation, offering higher regioselectivity and functional group tolerance. organic-chemistry.org These strategies construct the aryl-ketone bond by coupling an organometallic reagent with an appropriate partner.

One such approach involves the coupling of an arylboronic acid with a carboxylic acid, activated in situ. organic-chemistry.org For the synthesis of the target compound, this would involve pentamethylphenylboronic acid and acetic acid. The use of pivalic anhydride can activate the carboxylic acid, and the reaction proceeds in the presence of a palladium catalyst. This method is advantageous as it often requires only catalytic amounts of the metal and can be performed in a one-pot synthesis. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed carbonylative cross-coupling. acs.org This three-component reaction combines an aryl electrophile (e.g., a bromo- or iodopentamethylbenzene), carbon monoxide (CO), and an organometallic reagent. A proposed mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the migratory insertion of carbon monoxide to form an aroyl-palladium intermediate. Subsequent transmetalation and reductive elimination yield the desired ketone. acs.org The choice of ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can be crucial for the efficiency of the catalytic cycle, particularly for less reactive aryl bromides. acs.org

| Coupling Partners | Catalyst System | Key Features | Reference |

| Arylboronic Acid + Carboxylic Acid | (Phosphane)palladium complexes | One-pot synthesis, high regioselectivity, tolerant of various functional groups. | organic-chemistry.org |

| Aryl Halide + Carbon Monoxide + Organometallic Reagent | PdCl₂(PPh₃)₂ or PdCl₂(dppf) with a base | Three-component reaction, direct introduction of carbonyl group, ligand choice is critical. | acs.org |

| Aryl Bromide + N-tert-butylhydrazone | Palladium catalyst | Uses a hydrazone as an acyl anion equivalent, good yields for various ketones. | berkeley.edu |

Functional Group Interconversions Leading to this compound

An alternative synthetic philosophy involves preparing a pentamethylphenyl-containing precursor and then converting a functional group into the desired acetyl moiety.

Oxidation Reactions of Corresponding Alcohols and Olefins

The oxidation of a secondary alcohol is a classic and reliable method for preparing ketones. In this context, 1-(2',3',4',5',6'-pentamethylphenyl)ethanol would be the immediate precursor to the target ketone. A variety of oxidizing agents can accomplish this transformation. Historically, chromium-based reagents were common, but modern, milder, and more environmentally friendly methods are now preferred. Catalytic systems using molecular oxygen as the terminal oxidant are particularly attractive. For instance, Ni-Al hydrotalcite (HT) catalysts have shown effectiveness in the oxidation of various alcohols to carbonyl compounds using molecular oxygen. researchgate.net

The synthesis of the precursor alcohol can be achieved via the Grignard reaction, where pentamethylphenylmagnesium bromide is reacted with acetaldehyde.

Carbonylative Routes

Carbonylative routes that functionalize a pre-existing C-H bond on the pentamethylbenzene ring represent a highly atom-economical approach. Palladium-catalyzed oxidative coupling of two arenes and carbon monoxide can generate ketones. rsc.org This method can form symmetrical ketones directly from the arene. The reaction is thought to proceed through the in situ formation of a reactive aroyl electrophile. rsc.org While this method often yields symmetrical ketones, strategies can be employed to produce unsymmetrical ketones by coupling two different arenes. rsc.org

These reactions highlight a shift towards C-H activation, a field that aims to build molecular complexity directly from simple hydrocarbon precursors, minimizing the need for pre-functionalized starting materials.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. cmu.edumsu.edu Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Prevention of Waste : It is better to prevent waste than to clean it up after it has been created. msu.eduscentspiracy.com Strategies like C-H activation or catalytic routes are inherently less wasteful than stoichiometric reactions like the traditional Friedel-Crafts acylation.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Palladium-catalyzed carbonylative additions, for example, can have a high atom economy. In contrast, the classical Friedel-Crafts reaction has a poor atom economy due to the use of stoichiometric amounts of the Lewis acid catalyst.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org The palladium-catalyzed cross-coupling reactions are prime examples of this principle, where a small amount of catalyst can generate large quantities of product. organic-chemistry.orgacs.org This contrasts sharply with the stoichiometric requirement for AlCl₃ in Friedel-Crafts acylation. studyraid.com

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Research into solvent-free reactions or the use of water or other environmentally benign solvents is a key area of green chemistry. cmu.edu Some modern synthetic methods aim to reduce or eliminate the use of hazardous organic solvents. nih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org Direct C-H functionalization is a strategy that aligns with this principle by avoiding the need to pre-functionalize the pentamethylbenzene starting material. rsc.org

| Green Chemistry Principle | Application in Synthesis | Example Strategy | Reference |

| Atom Economy | Maximize incorporation of reactant atoms into the product. | Palladium-catalyzed carbonylative C-H functionalization. | rsc.orgacs.org |

| Catalysis | Use of selective catalysts over stoichiometric reagents. | Palladium-catalyzed cross-coupling reactions instead of stoichiometric Friedel-Crafts. | acs.orgacs.org |

| Reduce Derivatives | Avoid unnecessary functional group manipulations. | Direct C-H acylation of pentamethylbenzene. | rsc.orgacs.org |

| Safer Solvents | Minimize or replace hazardous solvents. | Exploring aqueous conditions or solvent-free reactions. | cmu.edunih.gov |

| Waste Prevention | Design processes to minimize byproducts. | Catalytic routes that produce less waste than traditional methods. | msu.eduscentspiracy.com |

Atom-Economical Transformations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. organic-chemistry.org Reactions with high atom economy are inherently less wasteful and more sustainable. The classic synthesis of this compound involves the Friedel-Crafts acylation of pentamethylbenzene. wikipedia.org This reaction typically employs an acyl chloride, such as acetyl chloride, and a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). khanacademy.orgyoutube.com

The major drawback of the traditional Friedel-Crafts acylation is its poor atom economy. The aluminum chloride catalyst is consumed in the reaction, forming a complex with the product ketone, and must be neutralized during workup, generating significant inorganic waste. masterorganicchemistry.comyoutube.com

Reaction Scheme: Traditional Friedel-Crafts Acylation C₆H(CH₃)₅ + CH₃COCl + AlCl₃ → [C₆(CH₃)₅COCH₃·AlCl₃] + HCl [C₆(CH₃)₅COCH₃·AlCl₃] + H₂O → C₆(CH₃)₅COCH₃ + Al(OH)₃ + HCl

To address these shortcomings, research has shifted towards catalytic transformations that maximize the incorporation of starting materials into the final product. One of the most promising atom-economical strategies is the direct catalytic C-H activation of aromatic rings. researchgate.netspringernature.com This approach involves the direct coupling of an aromatic C-H bond with an acyl source, ideally with the loss of only a small molecule like H₂O or H₂. This eliminates the need for pre-functionalized starting materials (like acyl halides) and stoichiometric activators, drastically improving the atom economy.

For instance, a hypothetical atom-economical synthesis of this compound could involve the direct acylation of pentamethylbenzene with acetic acid or acetic anhydride, catalyzed by a recyclable solid acid or a transition metal complex, where water would be the only byproduct.

Table 1: Comparison of Theoretical Atom Economy for the Synthesis of this compound

| Synthesis Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional Friedel-Crafts Acylation | Pentamethylbenzene, Acetyl Chloride, Aluminum Chloride | This compound | Aluminum Hydroxide, Hydrochloric Acid | ~40% |

| Ideal C-H Activation Acylation | Pentamethylbenzene, Acetic Acid | This compound | Water | ~91% |

Note: Atom economy is calculated as (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100. The calculation for the traditional method includes the AlCl₃ used stoichiometrically and the subsequent hydrolysis.

Another strategy involves replacing acyl halides with acetic anhydride and using a recyclable acid catalyst, such as phosphoric acid, which can improve efficiency and reduce corrosive byproducts. youtube.com Such methods represent a significant step towards greener and more sustainable production of polysubstituted acetophenones.

Earth-Abundant Metal Catalysis in Related Systems

The reliance on precious metal catalysts (e.g., palladium, rhodium, iridium) is a major concern in chemical synthesis due to their high cost, low natural abundance, and toxicity. beilstein-journals.org A key goal in modern catalysis is to replace these with catalysts based on earth-abundant metals like iron, copper, cobalt, and nickel. rsc.orgbeilstein-journals.org These metals offer a more sustainable and economical alternative for facilitating crucial bond-forming reactions, including the C-C bond formation required for synthesizing aryl ketones. beilstein-journals.orgtohoku.ac.jp

While specific reports on the use of earth-abundant metals for the direct synthesis of this compound are limited, extensive research on related systems demonstrates the viability of this approach for producing its analogs (other aromatic ketones).

Copper-Catalyzed Synthesis of Aryl Ketones: Copper, being inexpensive and readily available, is an attractive catalyst. Research has demonstrated that simple copper salts can effectively catalyze the synthesis of α-aryl ketones. acs.orgresearchgate.net In one notable strategy, β-diketones react with aryl halides in the presence of a copper(I) or copper(II) catalyst to yield α-aryl ketones through a process involving C-C bond activation. organic-chemistry.orgacs.org This method proceeds without the need for complex ligands, enhancing its practicality. capes.gov.br

Table 2: Copper-Catalyzed Synthesis of α-Aryl Ketone Analogs

| Aryl Halide | Catalyst (mol %) | Base | Temperature (°C) | Yield (%) |

| Iodobenzene | CuI (10) | K₃PO₄·3H₂O | 80 | 98 |

| 1-Iodo-4-methylbenzene | CuI (10) | K₃PO₄·3H₂O | 80 | 96 |

| 1-Bromo-4-methoxybenzene | CuI (10) | K₃PO₄·3H₂O | 100 | 85 |

| 1-Iodo-4-nitrobenzene | CuI (10) | K₃PO₄·3H₂O | 80 | 91 |

Data adapted from studies on the copper-catalyzed arylation/C-C activation of β-diketones to form α-aryl ketones. organic-chemistry.org

Iron-Catalyzed C-H Functionalization: Iron is the most abundant transition metal and is virtually non-toxic, making it an ideal candidate for sustainable catalysis. rsc.org Iron catalysts have been successfully employed in cross-coupling reactions and are emerging as powerful tools for C-H activation. acs.org For example, iron-catalyzed C-H arylation of heterocycles has been achieved using an imine directing group, allowing for the formation of C-aryl bonds at low temperatures and with high efficiency. uri.edu Such methodologies, which create C-C bonds between an aromatic ring and another carbon-based group, provide a blueprint for the future development of direct acylation reactions.

The development of these catalytic systems based on earth-abundant metals is critical for the future of chemical manufacturing. nih.gov They not only provide cost-effective and environmentally benign alternatives to precious metal-based systems but also exhibit unique reactivity that can be harnessed for novel chemical transformations. tohoku.ac.jp

Reactivity and Mechanistic Investigations of 2 ,3 ,4 ,5 ,6 Pentamethylacetophenone

Nucleophilic Addition Reactions at the Carbonyl Center

The reactivity of the carbonyl group in 2',3',4',5',6'-pentamethylacetophenone is profoundly influenced by the steric bulk of the pentamethylphenyl moiety. This steric hindrance governs the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles, impacting reaction rates and stereochemical outcomes.

Influence of Steric Hindrance from Pentamethylphenyl Group on Stereoselectivity

The addition of a nucleophile to the carbonyl carbon of this compound results in the formation of a new stereocenter, as the carbon's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org The stereochemical result of this addition is determined by the trajectory of the nucleophile's approach to the planar carbonyl group.

The two faces of the carbonyl plane, designated as Re and Si, are rendered sterically non-equivalent by the large pentamethylphenyl group. The free rotation around the bond connecting the carbonyl group to the aromatic ring is restricted, leading to a conformation where the bulky aromatic group shields one face of the carbonyl more than the other. Consequently, a nucleophile will preferentially attack from the less sterically hindered face. libretexts.org This phenomenon is well-documented in additions to other sterically biased ketones, such as camphor, where attack from the less hindered side is significantly favored. libretexts.org This control of stereoselectivity is a direct consequence of steric hindrance, which dictates the lower energy pathway for the nucleophilic attack, leading to a predominance of one stereoisomer in the product. researchgate.net

Mechanism of Hydride Reduction in Asymmetric Hydrogenation

The asymmetric hydrogenation of aromatic ketones to produce optically active secondary alcohols is a pivotal transformation in modern organic synthesis. nih.gov While specific studies on this compound are not prevalent, the mechanism is well-understood through extensive research on analogous substrates like acetophenone (B1666503), using chiral Ruthenium (Ru) catalysts. nih.govresearchgate.net

The widely accepted pathway is a metal-ligand bifunctional mechanism, which does not involve direct binding of the ketone to the metal center. researchgate.net The reaction proceeds through an outer-sphere mechanism.

Key Mechanistic Steps:

Catalyst Activation: A catalyst precursor, such as a Ru(II) complex with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), is converted into the active 18-electron RuH₂ species in the presence of a base and molecular hydrogen (H₂). nih.govnih.gov

Hydride Transfer: The active Ru-hydride complex and the ketone form an encounter complex. A hydride (H⁻) from the metal and a proton (H⁺) from the diamine ligand are transferred to the carbonyl group. This transfer occurs via a six-membered pericyclic transition state. nih.gov DFT computations suggest this step is typically the rate-determining and enantio-determining step. nih.gov

Product Formation and Catalyst Regeneration: The transfer results in the formation of the chiral alcohol and a 16-electron Ru-amido species. nih.gov This species then reacts with H₂ to regenerate the active RuH₂ catalyst, completing the catalytic cycle. nih.gov

The enantioselectivity arises from the chiral environment created by the ligands around the ruthenium center. This "chiral pocket" forces the ketone to orient itself in a specific way, exposing one of its two enantiofaces to the hydride transfer, resulting in the preferential formation of one enantiomer of the alcohol. nih.govnih.gov

Table 1: Illustrative Data for Asymmetric Hydrogenation of Aromatic Ketones This table presents typical results for related ketones to illustrate the high efficiency and enantioselectivity of the process, as specific data for this compound is not readily available in the cited literature.

| Ketone Substrate | Chiral Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Acetophenone | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | >97% (R) | nih.gov |

| α-Chloroacetophenone | Ru(OTf)(S,S)-TsDpen | 96% (R) | nih.gov |

| 4-Chromanone | MsDPEN–Cp*Ir | 99% | nih.gov |

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org

However, in the case of a highly sterically hindered ketone like this compound, the reaction is complicated by the steric bulk.

Addition vs. Reduction: When the carbonyl group is sterically encumbered, a competing reaction, reduction of the carbonyl to a secondary alcohol, can occur. This is particularly common with Grignard reagents that have a hydrogen atom on the beta-carbon of the alkyl group, which can be transferred via a six-membered ring transition state. Organolithium reagents are generally less prone to this side reaction and are often more effective for addition to hindered ketones. wikipedia.org

Reaction Feasibility: Extreme steric hindrance can altogether prevent the addition of the organometallic reagent. nih.gov The bulky pentamethylphenyl group can effectively block the trajectory of the incoming nucleophile, making the activation energy for addition prohibitively high. In such cases, the organometallic reagent may act as a base if any acidic protons are present, or the reaction may fail to proceed at all. lumenlearning.com

Electrophilic Aromatic Substitution (EAS) on the Pentamethylphenyl Ring

The pentamethylphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating inductive effects of the five methyl groups. However, the reactivity and regioselectivity are dominated by steric factors.

Regioselectivity and Site Selectivity under Steric Control

In a typical EAS reaction, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring. byjus.com The regiochemical outcome on substituted rings is governed by a combination of electronic and steric effects. perlego.com Activating groups, such as the methyl groups in the pentamethylphenyl ring, are ortho- and para-directors. libretexts.org

For this compound, there is only one unsubstituted position on the aromatic ring. The other five positions are occupied by methyl groups. While all positions are electronically activated, the four positions ortho and meta to the acetyl group are severely sterically hindered by the adjacent methyl groups. The acetyl group itself is a deactivating, meta-directing group, but its electronic influence is overwhelmed by the five activating methyl groups.

Therefore, site selectivity is almost exclusively governed by steric control. Electrophilic attack is directed to the single, sterically accessible C-H bond on the ring. Any electrophile approaching the other positions would encounter significant steric repulsion from the flanking methyl groups, making the transition state for substitution at these sites much higher in energy. researchgate.net

Reaction Kinetics and Transition State Analysis in EAS

The mechanism of an EAS reaction generally proceeds via a two-step process involving the formation of a cationic resonance-stabilized intermediate known as an arenium ion or sigma complex. perlego.com The formation of this intermediate is typically the rate-determining step because it involves the temporary loss of aromaticity. perlego.com

For this compound, the reaction kinetics are influenced by two opposing factors:

Electronic Activation: The five electron-donating methyl groups increase the nucleophilicity of the aromatic ring, which should lead to a high reaction rate compared to benzene. libretexts.org

Steric Hindrance: The significant steric crowding around the ring increases the activation energy (barrier height) required to form the transition state. nih.gov The approaching electrophile must overcome steric repulsion, and the resulting arenium ion will also experience steric strain.

Halogenation and Nitration Studies on Sterically Hindered Aromatic Ketones

The reactivity of the pentamethylphenyl ring in this compound towards electrophilic substitution is governed by two competing factors: the strong activating and directing effects of the five methyl groups, and the significant steric hindrance they create.

Nitration: The nitration of aromatic compounds typically occurs via electrophilic substitution, where a nitro group (-NO₂) replaces a hydrogen atom on the aromatic ring. In highly substituted, electron-rich aromatic ketones, this reaction can follow non-conventional pathways. researchgate.net The five methyl groups on the benzene ring are electron-donating, which increases the electron density of the ring and activates it towards electrophilic attack. However, with all but one aromatic position substituted, the reaction is sterically hindered.

Research on analogous electron-rich polysubstituted acetophenones demonstrates that nitration under various conditions often leads to ipso substitution. researchgate.net This is a reaction in which the incoming electrophile (the nitronium ion, NO₂⁺) displaces a substituent already present on the ring, rather than a hydrogen atom. In the case of pentamethylacetophenone, this would likely involve the displacement of one of the methyl groups. The specific product distribution is highly dependent on the reaction conditions, such as the nitrating agent and temperature. researchgate.net For instance, studies on polymethoxyacetophenones show that different nitrating agents can yield a mixture of products from standard substitution and ipso-substitution. researchgate.net

Halogenation: The halogenation of this compound with halogens like chlorine or bromine is also an electrophilic aromatic substitution reaction. libretexts.org Similar to nitration, the reaction is expected to be challenging due to the steric shielding of the single available aromatic proton by the adjacent methyl groups. The reaction would require a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) to polarize the halogen molecule and generate a sufficiently strong electrophile. The outcome would likely be a low yield of the 6'-halo-2',3',4',5'-pentamethylacetophenone or potential side reactions under harsh conditions.

| Reaction | Typical Reagents | Predicted Major Product(s) | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ipso-substitution product (replacement of a -CH₃ group) or 6'-nitro product | Competition between standard electrophilic substitution and ipso-attack due to steric hindrance and high ring activation. | researchgate.net |

| Bromination | Br₂/FeBr₃ | 6'-Bromo-2',3',4',5'-pentamethylacetophenone | Standard electrophilic aromatic substitution, likely with low yield due to severe steric hindrance. | libretexts.org |

Rearrangement Reactions and Fragmentations

The rigid skeleton of this compound can be induced to undergo significant structural changes through rearrangement and fragmentation reactions, often leading to products of high molecular complexity.

Cascade reactions, also known as domino or tandem reactions, are processes in which a single event triggers a series of subsequent intramolecular reactions to form complex products in a single operation. Photochemistry provides a powerful tool for initiating such cascades. nih.gov

Research has shown that aryl ketones can undergo multi-photon cascade reactions to convert a flat aromatic system into a complex, three-dimensional polycyclic hydrocarbon skeleton. nih.gov A reported three-photon process starting from an aryl ketone involves a sequence of:

An ortho photocycloaddition.

A disrotatory [4π] photocyclization.

A di-π-methane rearrangement.

This type of transformation converts the simple, planar aromatic core of the starting material into a highly complex, functionalized polycyclic structure with defined three-dimensional orientations. nih.gov While the specific substrate in these studies was a 1-indanone, the underlying principle of using photochemical energy to drive a cascade of pericyclic reactions is applicable to the aryl ketone skeleton of pentamethylacetophenone, offering a pathway to novel and structurally intricate carbocycles. nih.gov

Oxidative Rearrangements

The study of oxidative rearrangements of this compound is not extensively documented in dedicated research. However, a highly relevant and predictable oxidative rearrangement for this class of compounds is the Baeyer-Villiger oxidation. This reaction is a classic method for converting ketones into esters through the action of peroxyacids or other peroxides. wikipedia.org

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl or aryl groups. sigmaaldrich.com The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. nrochemistry.comjk-sci.com The key step of the reaction is the migration of one of the substituents from the carbonyl carbon to the adjacent oxygen of the peroxide group, which occurs in a concerted fashion with the departure of a carboxylic acid. wikipedia.orgjk-sci.com

For an unsymmetrical ketone such as this compound, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the two substituents attached to the carbonyl group. The established order of migratory preference is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.comorganic-chemistry.org

In the case of this compound, the two migrating groups are the pentamethylphenyl group and the methyl group. Based on the established migratory aptitude, the pentamethylphenyl (aryl) group is expected to migrate in preference to the methyl group. This would lead to the formation of pentamethylphenyl acetate (B1210297).

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Predicted Major Product |

| This compound | Peroxyacid (e.g., m-CPBA) | Pentamethylphenyl acetate |

It is important to note that while this outcome is predicted based on well-established principles of the Baeyer-Villiger oxidation, specific experimental studies on this compound would be necessary to confirm this reactivity and to investigate the potential for any alternative reaction pathways. Factors such as the specific peroxyacid used and the reaction conditions could potentially influence the outcome. jk-sci.com

Another type of oxidative rearrangement has been reported for aryl ethyl ketones using lead(IV) acetate in the presence of a trialkyl orthoformate and an acid catalyst. rsc.org This reaction proceeds via a 1,2-aryl migration to yield alkyl 2-arylpropanoates. rsc.org While this has not been specifically documented for this compound, it represents a potential pathway for oxidative rearrangement for this class of compounds.

Computational and Theoretical Studies on 2 ,3 ,4 ,5 ,6 Pentamethylacetophenone

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2',3',4',5',6'-Pentamethylacetophenone and its energetic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations are crucial for determining bond lengths, bond angles, and dihedral angles that define its most stable conformation.

A key structural feature of pentamethylphenyl (Ph*) ketones, including this compound, is the twisted conformation between the aromatic ring and the carbonyl group. rsc.org The presence of two ortho-methyl groups creates significant steric hindrance, forcing the pentamethylphenyl ring to rotate out of the plane of the acetyl group. rsc.orgcolab.ws This twisting is a direct consequence of minimizing steric repulsion between the ortho-methyl groups and the acetyl group.

DFT calculations can quantify this out-of-plane twist and predict the rotational energy barrier. The potential energy surface can be scanned by systematically changing the dihedral angle between the aromatic ring and the carbonyl group to map the energy profile of this rotation.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value/Observation | Rationale |

|---|---|---|

| C(aromatic)-C(carbonyl) Bond Length | Elongated compared to acetophenone (B1666503) | Steric hindrance from ortho-methyl groups weakens the bond. |

| Dihedral Angle (Aromatic Ring vs. Carbonyl) | Significantly non-planar (~90°) | Minimization of steric strain between ortho-methyls and the acetyl group. researchgate.net |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed description of the electronic structure. For this compound, ab initio calculations can be used to determine orbital energies, electron distribution, and electrostatic potential.

These calculations would reveal how the electron-donating methyl groups and the electron-withdrawing acetyl group influence the electron density on the aromatic ring. The steric hindrance from the pentamethylphenyl group significantly impacts the electronic communication between the acetyl group and the ring, a phenomenon that can be precisely modeled with ab initio methods.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying key intermediates, and understanding the energetic barriers that control reaction rates.

For reactions involving this compound, such as hydrogen borrowing catalysis where pentamethylphenyl ketones have shown to be effective, computational studies can elucidate the reaction mechanism. colab.wsresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction coordinate can be mapped.

The rate-determining step, which is the step with the highest energy barrier, can be identified. This information is critical for optimizing reaction conditions to improve yield and efficiency. For instance, in a multi-step reaction, identifying the rate-limiting transition state allows for targeted modifications to the catalyst or reactants to lower its energy. Quantum chemical calculations have proven useful in analyzing reaction mechanisms and estimating reaction pathways, including transition state energies. rsc.org

Selectivity is a cornerstone of modern organic synthesis. Computational models can predict the outcome of reactions where multiple products are possible.

Chemoselectivity: In a molecule with multiple functional groups, computational methods can predict which group is most likely to react.

Regioselectivity: For reactions on the aromatic ring, calculations can determine which position is most susceptible to attack.

Stereoselectivity: The unique three-dimensional structure of this compound, with its bulky pentamethylphenyl group, can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. Computational studies can model the different transition states leading to different stereoisomers and predict the product distribution based on their relative energies. A computational mechanistic study at the DFT level was conducted to investigate the factors influencing diastereoselectivity in a reaction involving a pentamethylphenyl ketone. researchgate.net

Analysis of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the interplay between steric and electronic effects. unipi.it

The five methyl groups on the phenyl ring are electron-donating, which would typically activate the ring towards electrophilic substitution. However, the steric bulk of these groups, particularly the two ortho-methyls, provides a significant steric shield, hindering the approach of reactants to the aromatic ring and the acetyl group. This steric hindrance is a dominant factor in its chemistry. numberanalytics.com

The forced twisting of the aromatic ring out of the plane of the carbonyl group disrupts the π-conjugation. rsc.orgcolab.ws This has two major consequences:

The electronic influence of the acetyl group on the aromatic ring is diminished.

The carbonyl group becomes more "ketone-like" and less like a typical aromatic ketone, which can alter its reactivity in reactions such as nucleophilic addition.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Quantification of Steric Parameters (e.g., Buried Volume, Cone Angle)

Steric parameters such as the Tolman cone angle and percent buried volume (%Vbur) are crucial for understanding the three-dimensional bulk of a ligand or substituent and its influence on reaction accessibility. wikipedia.orgnih.govnih.gov These metrics are calculated from the molecular geometry and van der Waals radii of the atoms. wikipedia.orgyoutube.com For instance, the percent buried volume quantifies the percentage of a sphere around a central point (e.g., a metal in a complex or a specific atom in a molecule) that is occupied by a given molecular fragment. nih.govyoutube.comresearchgate.net

Despite the availability of tools and methodologies for these calculations, such as the SambVca web application for buried volume, a search of scientific databases and literature did not yield any published studies that have specifically calculated the cone angle or buried volume for the 2',3',4',5',6'-pentamethylphenyl group of this compound. researchgate.net While computational studies on the steric effects of other substituted aromatic compounds exist, direct data for this specific molecule remains un-quantified in the public domain. nih.govmanchester.ac.uknih.gov

Data Table: Steric Parameters for this compound

| Steric Parameter | Calculated Value | Source |

| Buried Volume (%Vbur) | Data not available | N/A |

| Cone Angle (θ) | Data not available | N/A |

Charge Distribution and Frontier Molecular Orbital Analysis in Reactivity Prediction

The electronic properties of a molecule, such as its charge distribution and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to predicting its chemical reactivity. wikipedia.orgtaylorandfrancis.com Density Functional Theory (DFT) is a common computational method used to determine these properties. asianpubs.orgresearchgate.netrsc.org FMO theory posits that the interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. wikipedia.orgcureffi.org

A thorough literature search did not uncover any specific computational studies that report the charge distribution or a frontier molecular orbital analysis for this compound. While DFT studies have been performed on less substituted acetophenones, such as meta-substituted and ortho-hydroxy acetophenones, to understand substituent effects on aromaticity and electronic properties, this level of analysis has not been published for the pentamethylated analogue. asianpubs.orgresearchgate.netlookchem.com Therefore, specific values for atomic charges, HOMO-LUMO energies, and their distribution across the this compound molecule are not available.

Data Table: Electronic Properties of this compound

| Property | Value | Method | Source |

| HOMO Energy | Data not available | N/A | N/A |

| LUMO Energy | Data not available | N/A | N/A |

| HOMO-LUMO Gap | Data not available | N/A | N/A |

| Atomic Charges | Data not available | N/A | N/A |

Computational Design of Catalysts and Reagents for this compound Transformations

Computational chemistry plays a vital role in the rational design of catalysts and reagents tailored for specific chemical transformations. niconi.orgudel.edu By modeling the interaction between a substrate and a potential catalyst, researchers can predict reactivity, selectivity, and efficiency, thereby accelerating the discovery of new catalytic systems. This often involves calculating transition state energies and using steric and electronic descriptors to guide the design process.

However, the scientific literature lacks reports on the computational design of catalysts or reagents specifically for transformations involving this compound. While there are general studies on designing catalysts for reactions of ketones or for sterically hindered substrates, none of these focus on the unique steric and electronic environment presented by the pentamethylacetophenone scaffold. nih.govniconi.org Consequently, there are no published examples of computationally designed catalysts where this compound was the target substrate.

Data Table: Computationally Designed Catalysts for this compound

| Catalyst/Reagent | Target Transformation | Computational Method | Key Findings | Source |

| Data not available | Data not available | Data not available | Data not available | N/A |

Advanced Spectroscopic Characterization Methodologies in Research on 2 ,3 ,4 ,5 ,6 Pentamethylacetophenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. nih.gov For complex substituted aromatic compounds like derivatives of 2',3',4',5',6'-pentamethylacetophenone, advanced NMR techniques are essential for unambiguous assignment and conformational analysis.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

One-dimensional (1D) NMR spectra of heavily substituted molecules can be crowded and difficult to interpret. Multi-dimensional (2D) NMR experiments resolve these issues by spreading correlations into a second dimension, revealing the connectivity between atoms.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For a hypothetical derivative, such as one where the acetyl methyl group is extended to a propyl chain, COSY would show clear cross-peaks between the protons of adjacent methylene (B1212753) groups, confirming the chain's structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.eduemerypharma.com It is highly sensitive and provides a direct link between the ¹H and ¹³C spectra. columbia.edunih.gov An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peak. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J). columbia.eduemerypharma.com For this compound, the protons of the five methyl groups on the ring would show HMBC correlations to the aromatic carbons, confirming their positions. Crucially, the protons of the acetyl group's methyl would correlate to the carbonyl carbon and the C1' carbon of the aromatic ring, linking the side chain to the ring. youtube.com

Table 1: Illustrative HMBC Correlations for this compound

| Proton Signal | Correlating Carbon Signal(s) (over 2-3 bonds) | Structural Information |

| Acetyl-CH₃ | C=O, C2' | Connects acetyl group to the aromatic ring |

| 2'-CH₃ | C1', C2', C3' | Confirms position of methyl group at C2' |

| 3'-CH₃ | C2', C3', C4' | Confirms position of methyl group at C3' |

| 4'-CH₃ | C3', C4', C5' | Confirms position of methyl group at C4' |

Note: This table is illustrative. Actual chemical shifts and correlations would be determined experimentally.

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) techniques are used to study molecules that undergo conformational changes at a rate comparable to the NMR timescale. copernicus.orgresearchgate.net These methods can determine the energy barriers for processes like bond rotation or ring inversion. mdpi.com

For derivatives of this compound, a key area of dynamic study is the rotation around the single bond connecting the carbonyl group to the aromatic ring. Due to the steric hindrance from the two ortho-methyl groups (at C2' and C6'), this rotation is expected to be significantly hindered. At low temperatures, this slow rotation could lead to the observation of distinct signals for different rotational isomers (rotamers). copernicus.org As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. mdpi.com By analyzing the spectral changes as a function of temperature (lineshape analysis), the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. copernicus.orgmdpi.com This provides valuable quantitative data on the steric environment around the acyl group.

Table 2: Hypothetical Rotational Barriers for Pentamethylacetophenone Derivatives

| Compound | Substituent on Acetyl Group | Method | Hypothetical Rotational Barrier (ΔG‡, kcal/mol) |

| 1 | -H (formyl derivative) | Dynamic NMR | 16.5 |

| 2 | -CH₃ (parent compound) | Dynamic NMR | 18.2 |

| 3 | -C(CH₃)₃ (pivaloyl derivative) | Dynamic NMR | 22.1 |

Note: Data are hypothetical, illustrating that increasing steric bulk raises the rotational barrier.

Diffusion-Ordered Spectroscopy (DOSY) for Mechanistic Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. manchester.ac.ukrsc.org This has earned it the nickname "chromatography by NMR". nih.gov

In mechanistic studies involving derivatives of this compound, DOSY can be used to monitor a reaction in situ without the need for separation. For example, in a reaction mixture, the starting material, any intermediates, the final product, and catalysts will all have different sizes and thus different diffusion coefficients. nih.govnih.gov A 2D DOSY spectrum plots chemical shift on one axis and the diffusion coefficient on the other, allowing the ¹H NMR spectrum of each individual component to be resolved. This is invaluable for identifying transient intermediates or determining the composition of a complex product mixture. researchgate.net

Table 3: Illustrative DOSY Data for a Hypothetical Reaction Mixture

| Species in Mixture | Molecular Weight ( g/mol ) | Diffusion Coefficient (D, x 10⁻¹⁰ m²/s) |

| Reactant: Bromoacetyl-pentamethylbenzene | 283.2 | 8.5 |

| Reagent: Triphenylphosphine | 262.3 | 9.2 |

| Product: Phosphonium salt derivative | 545.5 | 5.1 |

| Solvent: CDCl₃ | 120.4 | 15.0 |

Note: This table illustrates how different species in a reaction mixture can be distinguished by their unique diffusion coefficients.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). frontagelab.comalgimed.com This precision allows for the determination of a molecule's elemental composition, as the exact mass of a molecule is unique based on the specific isotopes of its constituent atoms. uci.edu While two different molecules might have the same nominal (integer) mass, their exact masses will differ. For example, a C=O group and a -CH₂CH₂- group both have a nominal mass of 28 Da, but their exact masses are different, a distinction only HRMS can make.

For any new derivative of this compound, HRMS is the definitive method for confirming its molecular formula. nih.govrsc.org The experimentally measured accurate mass is compared to the calculated theoretical mass for a proposed formula; a match within a narrow tolerance (e.g., < 5 ppm) provides unambiguous confirmation. algimed.com

Table 4: Illustrative HRMS Data for this compound

| Parameter | Value |

| Proposed Formula | C₁₃H₁₈O |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 191.14304 |

| Measured Accurate Mass | 191.14281 |

| Mass Error (ppm) | -1.2 |

Note: The small mass error confirms the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nih.govyoutube.com This process provides detailed structural information by revealing how a molecule breaks apart, which is dictated by its chemical bonds and functional groups. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.com

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. A primary and highly likely fragmentation pathway would be the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a stable acylium ion or the loss of a neutral ketene (B1206846) molecule. Analyzing these fragmentation patterns helps to confirm the connectivity of the molecule and can be used to distinguish between isomers. kobv.desemanticscholar.org

Table 5: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |

| 191.14 | 149.13 | 42.01 | [M+H - C₂H₂O]⁺ (Loss of ketene) |

| 191.14 | 43.02 | 148.12 | [C₂H₃O]⁺ (Acetyl cation) |

Note: This table presents key expected fragments that provide structural evidence for the acetyl group and the pentamethylphenyl moiety.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure and bonding within this compound derivatives. These methods are particularly sensitive to the vibrations of the carbonyl group and the aromatic system, offering insights into electronic effects, steric hindrance, and intermolecular forces.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorption bands in the infrared spectrum of ketones. Its frequency is highly sensitive to the electronic and steric environment of the carbonyl group.

In typical aromatic ketones like acetophenone (B1666503), conjugation between the carbonyl group and the phenyl ring leads to a decrease in the C=O stretching frequency compared to aliphatic ketones. For instance, the C=O stretch in acetone (B3395972) appears around 1715 cm⁻¹, whereas in acetophenone, it is observed at a lower frequency of approximately 1686 cm⁻¹. researchgate.netresearchgate.netsigmaaldrich.com This shift is attributed to the delocalization of π-electrons, which imparts a partial single-bond character to the carbonyl bond, thereby weakening it and lowering the vibrational frequency.

However, in the case of this compound, the presence of two bulky ortho-methyl groups introduces significant steric hindrance. This forces the acetyl group out of the plane of the aromatic ring. As a result, the conjugation between the carbonyl group and the pentamethylphenyl ring is substantially diminished. This lack of conjugation leads to an increase in the C=O stretching frequency compared to planar acetophenone systems. A review on pentamethylphenyl (Ph*) ketones indicates that the carbonyl stretch for these sterically hindered ketones is typically shifted 10–20 cm⁻¹ higher than their unsubstituted phenyl counterparts. rasayanjournal.co.indatacc.org

The gas-phase infrared spectrum of this compound (also known as 1-(pentamethylphenyl)ethan-1-one) confirms this, showing a strong carbonyl absorption band at approximately 1697 cm⁻¹. datacc.orgcam.ac.uk This value is higher than that of acetophenone (around 1686 cm⁻¹) and is indicative of the reduced electronic communication between the carbonyl group and the aromatic ring due to the enforced non-planar conformation. sigmaaldrich.comrasayanjournal.co.indatacc.orgcam.ac.uk

| Compound | C=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| Acetone | ~1715 | researchgate.netresearchgate.net |

| Acetophenone | ~1686 | researchgate.netsigmaaldrich.com |

| This compound | ~1697 (gas phase) | datacc.orgcam.ac.uk |

Vibrational spectroscopy is a sensitive tool for studying weak intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the solid-state packing and bulk properties of molecular crystals. In the solid state, the presence of intermolecular interactions can lead to shifts in vibrational frequencies and changes in band shapes compared to the gas phase or dilute solutions.

For acetophenone derivatives, the carbonyl oxygen can act as a hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weaker interactions like C–H···O hydrogen bonds can play a significant role in the crystal packing. researchgate.net These interactions would likely cause a slight red-shift (lowering of frequency) of the C=O stretching band in the solid-state IR and Raman spectra compared to the gas phase. The magnitude of this shift provides an indication of the strength of the intermolecular hydrogen bonding.

Furthermore, the vibrational modes of the methyl groups on the pentamethylphenyl ring can also be influenced by intermolecular contacts. Changes in the C-H stretching and bending vibrations upon condensation from the gas to the solid phase can provide information about the packing environment and the nature of the close contacts between neighboring molecules. While detailed studies on the intermolecular interactions of this compound using vibrational spectroscopy have not been identified in the conducted search, the principles remain a key application of these techniques in solid-state characterization.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic study of this compound would provide precise measurements of all bond lengths and angles. Of particular interest would be the parameters around the acetyl group and its connection to the aromatic ring.

Key parameters that would be determined include:

C=O bond length: In a typical ketone, this is around 1.21-1.22 Å.

C(ring)–C(acetyl) bond length: This bond would reveal the extent of single versus double bond character.

Bond angles around the acetyl group: The C(ring)–C(acetyl)–O and C(ring)–C(acetyl)–C(methyl) angles would indicate any distortions from ideal sp² geometry due to steric repulsion.

Dihedral angle between the acetyl group and the aromatic ring: This is the most critical parameter for quantifying the degree of non-planarity. Due to the steric clash between the acetyl methyl group and the two ortho-methyl groups on the phenyl ring, a large dihedral angle is expected, confirming the disruption of conjugation discussed in the context of vibrational spectroscopy.

For comparison, crystallographic studies of other substituted acetophenones provide typical values for these parameters. For example, in less hindered systems, the acetyl group tends to be more coplanar with the aromatic ring to maximize conjugation. In a study of various acetophenone derivatives, C=O bond lengths are typically found in the range of 1.21 to 1.23 Å, and the dihedral angles vary significantly based on the substitution pattern. researchgate.net

| Parameter | Typical Value Range | Significance for this compound |

|---|---|---|

| C=O Bond Length | 1.21 - 1.23 Å | Expected to be near the shorter end of the range due to reduced conjugation. |

| C(ring)–C(acetyl) Bond Length | 1.48 - 1.51 Å | Expected to be longer, indicating more single-bond character. |

| C(ring)–C(acetyl)–O Angle | ~120° | May be distorted from ideal 120° due to steric pressure. |

| Dihedral Angle (Acetyl vs. Ring) | 0 - 90° | Expected to be large, approaching 90°, to minimize steric hindrance. |

X-ray crystallography would also reveal how these sterically hindered molecules arrange themselves in the crystal lattice. The study of crystal packing provides insights into the nature and geometry of intermolecular interactions. Even in the absence of strong hydrogen bond donors, weak interactions such as C–H···O hydrogen bonds and π–π stacking (if any residual parallel arrangement of aromatic rings is possible) would govern the supramolecular assembly. researchgate.netcore.ac.uk

Given the bulky and somewhat globular shape of this compound, it is likely that the crystal packing would be dominated by van der Waals interactions, with molecules arranging to maximize packing efficiency. The analysis of intermolecular close contacts would identify any specific interactions, such as those between the methyl hydrogens and the carbonyl oxygen of neighboring molecules, that contribute to the stability of the crystal structure.

2 ,3 ,4 ,5 ,6 Pentamethylacetophenone As a Synthon and Precursor in Complex Molecule Synthesis

Synthesis of Chiral Alcohols and Stereoselective Transformations

The synthesis of chiral alcohols from prochiral ketones is a cornerstone of asymmetric synthesis. The bulky nature of the pentamethylphenyl group in 2',3',4',5',6'-pentamethylacetophenone presents both challenges and opportunities in stereoselective transformations.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of ketones to chiral alcohols. However, the significant steric hindrance posed by the pentamethylphenyl group in this compound makes it a challenging substrate for many catalytic systems.

Recent studies have shown that ketones with substantial steric bulk adjacent to the carbonyl group can be resistant to asymmetric transfer hydrogenation (ATH). For instance, ketones such as 2',4',6'-trimethylacetophenone and pentamethylacetophenone itself have demonstrated resistance to reduction under typical ATH conditions using ruthenium-based catalysts. mdpi.comclockss.org This resistance is attributed to the steric clash between the bulky aromatic ring of the substrate and the chiral ligands of the catalyst, which prevents the necessary coordination for the hydride transfer to occur. mdpi.com

Despite these challenges, the development of highly active and sterically tolerant catalysts remains an active area of research. While specific successful examples of the asymmetric hydrogenation of this compound are not extensively documented, the field of asymmetric catalysis is continuously evolving with new catalysts capable of reducing sterically demanding ketones. semanticscholar.orgnih.gov

Role as a Chiral Auxiliary Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. semanticscholar.orgwikipedia.org While a wide variety of chiral auxiliaries have been developed and utilized in organic synthesis, there is currently no direct evidence in the scientific literature to suggest that this compound is a common or established precursor for the synthesis of chiral auxiliaries. The synthesis of chiral auxiliaries often involves readily available and easily derivatizable chiral molecules. sigmaaldrich.comscielo.org.mx The steric bulk of the pentamethylphenyl group, while potentially offering unique stereochemical control, may also complicate the synthesis and subsequent removal of any derived auxiliary.

Formation of Heterocyclic Compounds Incorporating the Pentamethylphenyl Moiety

The pentamethylphenyl group can be incorporated into various heterocyclic systems, imparting unique properties to the resulting molecules. This compound serves as a key starting material for the synthesis of such compounds.

Pyrimidine Synthesis from Acetophenone (B1666503) Derivatives

Pyrimidines are a class of heterocyclic compounds of significant biological and pharmaceutical importance. One common synthetic route to pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.orgresearchgate.netresearchgate.net Acetophenone derivatives can serve as precursors to the necessary 1,3-dicarbonyl moiety or can be directly involved in multi-component reactions to form the pyrimidine ring. mdpi.com

While general methods for the synthesis of pyrimidines from various ketones are well-established, the application of these methods to the sterically hindered this compound is not widely reported. The significant steric hindrance around the carbonyl group could potentially impede the initial condensation steps necessary for the formation of the pyrimidine ring. However, the development of robust catalytic systems may overcome these steric challenges. mdpi.com

Synthesis of Indanone and Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and serve as precursors for the synthesis of various heterocyclic compounds. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. nih.govacs.orgorganic-chemistry.orgrsc.org The resulting chalcone can then be used to construct other cyclic systems, such as indanones.

The synthesis of an indanone derivative from this compound would likely proceed through the formation of a pentamethylphenyl-substituted chalcone, followed by an intramolecular cyclization. A key reaction in this transformation is the Nazarov cyclization, which is the acid-catalyzed electrocyclic ring closure of a divinyl ketone to a cyclopentenone. researcher.lifewikipedia.org The divinyl ketone intermediate can be derived from the corresponding chalcone.

Interestingly, recent research has shown that steric crowding in fully substituted divinyl ketones can actually facilitate the Nazarov cyclization. researcher.liferesearchgate.netnih.gov The steric strain in the planar pentadienyl cation intermediate is relieved upon cyclization, thus lowering the activation energy for the reaction. This "steric activation" suggests that a chalcone derived from the highly substituted this compound could be a viable precursor for the synthesis of a correspondingly substituted indanone.

Applications in "Borrowing Hydrogen" and Transfer Hydrogenation Chemistry

"Borrowing hydrogen" and transfer hydrogenation are powerful, atom-economical catalytic processes that utilize alcohols as alkylating agents or hydrogen donors, respectively. These methods typically involve the temporary oxidation of an alcohol to a carbonyl compound, which then participates in a subsequent reaction before the hydrogen is returned in a final reduction step.

As discussed previously, the steric hindrance of this compound makes it a poor substrate for asymmetric transfer hydrogenation, often showing resistance to reduction. mdpi.comclockss.org This property, however, has been ingeniously exploited in "borrowing hydrogen" catalysis.

C-Alkylation Reactions Utilizing Pentamethylacetophenone

Carbon-alkylation at the α-position of the acetyl group in this compound is a key transformation for building more complex carbon skeletons. A prominent and sustainable method for achieving this is through hydrogen autotransfer (or borrowing hydrogen) catalysis. This methodology allows for the use of alcohols, which are readily available and environmentally benign, as alkylating agents.

The general process involves the reaction of the ketone with a primary alcohol in the presence of a transition metal catalyst and a base. While specific examples detailing the α-alkylation of this compound are not extensively documented, the reaction has been successfully applied to a range of other sterically hindered ketones. organic-chemistry.org The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile. The significant steric bulk of the pentamethylphenyl group can pose a challenge for enolate formation and subsequent reaction steps, potentially requiring carefully optimized reaction conditions.

Catalytic Systems for Hydrogen Autotransfer

The hydrogen autotransfer strategy for the α-alkylation of ketones with alcohols is a powerful tool for C-C bond formation that avoids the use of pre-activated alkyl halides. researchgate.net This process is facilitated by various transition metal catalysts, with iridium complexes showing particularly high efficiency and broad applicability. organic-chemistry.org

The catalytic cycle can be described in three main stages:

Oxidation: The transition metal catalyst, often an iridium(I) complex, reversibly removes hydrogen from the primary alcohol substrate to form a metal-hydride intermediate and an aldehyde.

Condensation: The aldehyde undergoes a base-catalyzed aldol condensation with the enolate of the ketone (e.g., this compound) to form an α,β-unsaturated ketone intermediate.

Reduction/Hydrogenation: The metal-hydride intermediate then transfers the hydrogen back to the α,β-unsaturated ketone, reducing the double bond to yield the final α-alkylated ketone product and regenerate the active catalyst.

This system is highly atom-economical, with water being the only theoretical byproduct. Iridium(I) N-heterocyclic carbene (NHC) complexes, such as [IrCl(COD)(NHC)], have emerged as robust catalysts for these transformations, capable of operating in the presence of air with low catalyst loadings and achieving high turnover frequencies. organic-chemistry.org

Table 1: Representative Iridium-Catalyzed α-Alkylation of a Ketone with a Primary Alcohol via Hydrogen Autotransfer

| Entry | Ketone | Alcohol | Catalyst (mol%) | Base (mol%) | Solvent | Temp. (°C) | Yield (%) |

| 1 | Acetophenone | Benzyl alcohol | [IrCl(COD)(IMes)] (0.5) | KOH (10) | Toluene | 100 | 95 |

| 2 | 4'-Methylacetophenone | 1-Butanol | [IrCl(COD)(SIMes)] (0.5) | KOH (10) | Toluene | 100 | 92 |

| 3 | Propiophenone | Benzyl alcohol | [IrCl(COD)(IPr)] (0.5) | KOH (10) | Toluene | 100 | 98 |

This table presents data for analogous, less-hindered ketones to illustrate the catalytic system. The specific application to this compound may require different conditions.

Derivatization to Advanced Organic Materials Precursors

Beyond its use in forming discrete complex molecules, this compound can be chemically modified to serve as a precursor for advanced organic materials, including polymers and coordination compounds.

Monomers for Polymer Research

To be utilized in polymer synthesis, this compound must first be converted into a monomer containing a polymerizable functional group, such as a vinyl group. A standard and effective method for converting a ketone into an alkene is the Wittig reaction. organic-chemistry.orgwikipedia.orglibretexts.orglumenlearning.commasterorganicchemistry.com This reaction involves treating the ketone with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). This transformation is known to be effective even for sterically hindered ketones. wikipedia.orglibretexts.org

The resulting monomer, 1-(2',3',4',5',6'-pentamethylphenyl)ethene, would be a highly substituted styrene derivative. The presence of the bulky pentamethylphenyl group would be expected to impart unique properties to polymers derived from it, such as increased thermal stability and a higher glass transition temperature.

Table 2: Proposed Synthesis of a Vinyl Monomer via the Wittig Reaction

| Reactant | Reagent | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(2',3',4',5',6'-pentamethylphenyl)ethene + Triphenylphosphine oxide |

This table outlines a plausible, well-established synthetic route for monomer preparation.

Ligands in Coordination Chemistry

Ketones are common precursors for the synthesis of ligands, particularly Schiff base ligands, which are formed through the condensation reaction of a carbonyl compound with a primary amine. researchgate.netiosrjournals.orgnih.govwjpsonline.comresearchgate.net These ligands, containing an azomethine (-C=N-) group, are highly versatile and form stable complexes with a wide variety of metal ions. nih.govwjpsonline.com